molecular formula C₂₁H₁₄O B1144987 9-methoxybenzo[a]pyrene CAS No. 17573-32-9

9-methoxybenzo[a]pyrene

Cat. No.: B1144987
CAS No.: 17573-32-9
M. Wt: 282.34
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polycyclic aromatic hydrocarbon derivatives. The compound is formally designated as this compound, indicating the presence of a methoxy functional group (-OCH₃) at the 9-position of the benzo[a]pyrene ring system. This nomenclature reflects the compound's structural relationship to the parent benzo[a]pyrene molecule, with the methoxy substituent providing the primary distinguishing characteristic.

Alternative nomenclature variations found in the literature include 9-methoxybenzo[α]pyrene, which uses the alpha designation for the benzene ring fusion pattern. The compound is also referenced in synthetic chemistry literature as a precursor to 9-hydroxybenzo[a]pyrene, established through demethylation reactions using boron tribromide as the demethylating agent. This relationship demonstrates the compound's role as an intermediate in metabolic pathways and synthetic schemes targeting hydroxylated benzo[a]pyrene derivatives.

The systematic naming conventions place this compound within the broader category of methoxylated polycyclic aromatic hydrocarbons, distinguishing it from other positional isomers such as 3-methoxybenzo[a]pyrene. The positional specificity of the methoxy group at the 9-position is crucial for understanding the compound's chemical reactivity and biological interactions, as different substitution patterns can significantly alter molecular properties and metabolic behavior.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₁H₁₄O, representing the addition of a methoxy group (CH₃O) to the parent benzo[a]pyrene structure. This formula indicates the presence of twenty-one carbon atoms, fourteen hydrogen atoms, and one oxygen atom, reflecting the incorporation of the methoxy functional group into the polycyclic aromatic framework. The molecular weight can be calculated as approximately 282.34 grams per mole, based on standard atomic weights.

Comparative analysis with related compounds provides context for understanding the molecular characteristics. The parent compound benzo[a]pyrene has a molecular formula of C₂₀H₁₂ and a molecular weight of 252.32 grams per mole. The addition of the methoxy group increases the molecular weight by exactly 30.02 grams per mole, corresponding to the mass of the CH₃O substituent. This modification represents a significant structural change that affects the compound's physical and chemical properties.

Compound Molecular Formula Molecular Weight (g/mol) Additional Groups
Benzo[a]pyrene C₂₀H₁₂ 252.32 -
This compound C₂₁H₁₄O 282.34 Methoxy (-OCH₃)
9-Hydroxybenzo[a]pyrene C₂₀H₁₂O 268.31 Hydroxyl (-OH)
9-Methylbenzo[a]pyrene C₂₁H₁₄ 266.34 Methyl (-CH₃)

The oxygen content in this compound distinguishes it from purely hydrocarbon polycyclic aromatic compounds and contributes to altered electronic properties and potential hydrogen bonding interactions. The presence of the oxygen atom in the methoxy group introduces a heteroatom into the otherwise purely carbocyclic system, potentially affecting the compound's solubility characteristics and reactivity patterns compared to non-oxygenated analogs.

Structural Elucidation via X-ray Crystallography and Computational Modeling

While specific crystallographic data for this compound were not identified in the current literature search, structural characterization has been accomplished through synthetic chemistry approaches and computational methods. The compound's structure has been confirmed through synthesis via acid-catalyzed cyclization reactions, where precursor molecules undergo ring closure to form the complete benzo[a]pyrene framework with the methoxy substituent at the 9-position.

The synthetic route to this compound involves the acid-catalyzed cyclization of appropriately substituted precursors, followed by confirmation of structure through subsequent chemical transformations. The successful conversion of this compound to 9-hydroxybenzo[a]pyrene through demethylation with boron tribromide provides strong structural confirmation, as this reaction specifically targets methoxy groups for conversion to hydroxyl groups. This chemical transformation serves as both a synthetic method and a structural proof for the presence and position of the methoxy substituent.

Computational modeling approaches for polycyclic aromatic hydrocarbons typically employ density functional theory methods to predict molecular geometries and electronic properties. Studies on related benzo[a]pyrene derivatives have utilized B3LYP and M06-2X functionals with 6-31G(d) basis sets to examine structural characteristics and reactivity patterns. These computational approaches provide insights into bond lengths, angles, and electronic distributions that complement experimental structural data.

The structural framework of this compound maintains the planar polycyclic aromatic character of the parent benzo[a]pyrene system while incorporating the methoxy group as a substituent. The methoxy group typically adopts a coplanar or near-coplanar orientation with respect to the aromatic ring system to maximize orbital overlap and maintain aromatic stabilization. This structural arrangement influences the compound's electronic properties and reactivity patterns.

Comparative Analysis with Parent Compound Benzo[a]pyrene

The structural relationship between this compound and its parent compound benzo[a]pyrene reveals important insights into the effects of methoxy substitution on polycyclic aromatic hydrocarbon systems. Benzo[a]pyrene, with its molecular formula C₂₀H₁₂, represents one of the most extensively studied polycyclic aromatic hydrocarbons, characterized by five fused benzene rings arranged in a specific geometric pattern. The addition of the methoxy group at the 9-position introduces both electronic and steric modifications to this fundamental structure.

The parent compound benzo[a]pyrene exhibits a completely planar aromatic system with extensive π-electron delocalization across all five fused rings. This structural characteristic contributes to its chemical stability and distinctive electronic properties. The compound has been extensively characterized through various analytical techniques, including X-ray crystallography studies that confirm its planar geometry and specific bond lengths and angles. The molecular structure features specific reactive sites that are susceptible to metabolic activation and chemical modification.

Electronic property comparisons between this compound and benzo[a]pyrene reveal the influence of the methoxy substituent on the aromatic system. The methoxy group acts as an electron-donating substituent through both inductive and resonance effects, increasing electron density in the aromatic ring system. This electronic modification can affect the compound's reactivity patterns, particularly toward electrophilic substitution reactions and oxidative processes. The oxygen atom in the methoxy group also introduces potential sites for hydrogen bonding interactions that are absent in the parent hydrocarbon.

Metabolic pathway comparisons demonstrate the significance of the methoxy group in biological systems. While benzo[a]pyrene undergoes extensive metabolic activation to form various hydroxylated and epoxidated derivatives, this compound represents an intermediate in pathways leading to hydroxylated products. The demethylation of this compound to form 9-hydroxybenzo[a]pyrene illustrates a specific metabolic transformation that converts the ether functionality to a more reactive hydroxyl group.

Property Benzo[a]pyrene This compound
Ring System Five fused benzene rings Five fused benzene rings + methoxy
Planarity Completely planar Planar with methoxy substituent
Electronic Character Neutral aromatic system Electron-enriched due to methoxy
Hydrogen Bonding None Potential through methoxy oxygen
Metabolic Products Multiple hydroxylated derivatives Precursor to 9-hydroxybenzo[a]pyrene

The comparative analysis extends to synthetic accessibility and chemical transformations. Benzo[a]pyrene serves as a starting material for numerous derivative syntheses, including the formation of methoxylated products through various methylation strategies. Conversely, this compound can undergo demethylation reactions to regenerate hydroxylated derivatives, demonstrating the reversible nature of certain structural modifications in this chemical family. These transformation patterns provide valuable synthetic pathways for accessing diverse benzo[a]pyrene derivatives with specific substitution patterns and functional group arrangements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methoxybenzo[a]pyrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c1-22-17-9-7-15-11-16-6-5-13-3-2-4-14-8-10-18(19(15)12-17)21(16)20(13)14/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKUPXWHDHJBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Intermediate Synthesis

The synthesis of 9-MeO-BaP often begins with constructing its chrysene or naphthalene precursors. A pivotal step involves Pd-catalyzed Suzuki-Miyaura cross-coupling between boronate esters and aryl halides. For example:

  • Boronate ester preparation : 7-Methoxy-2-naphthol is converted to its triflate ester using trifluoromethanesulfonic anhydride, followed by reaction with bis(neopentylglycolato)diboron in the presence of Pd(dppf)Cl₂ to yield the boronate ester (40–82% yield depending on solvent).

  • Coupling with aryl bromides : The boronate ester reacts with 2-bromophenylacetone under Pd(PPh₃)₄ catalysis in dimethoxyethane (DME) and Na₂CO₃, forming biaryl intermediates critical for chrysene backbone assembly.

Optimization Insights:

  • Solvent effects: Switching from DMSO to dioxane improves boronate ester yields from 40% to 82%.

  • Catalyst selection: Pd(PPh₃)₄ outperforms Pd(dppf)Cl₂ in coupling reactions involving sterically hindered substrates.

Cyclization and Aromatization

Acid-Catalyzed Cyclodehydration

Following cross-coupling, acid-catalyzed cyclization forms the chrysene core. For instance:

  • Intermediate cyclization : 2-(5-Methoxynaphthyl)phenylacetone undergoes TiCl₄-mediated cyclodehydration at 80°C to yield 1-methoxy-5-methylchrysene (68% yield).

  • Oxidative demethylation : HI in acetic acid selectively demethylates methoxy groups, though BBr₃ is ineffective for certain PAH ethers.

PtCl₂-Catalyzed Cyclization of Acetylenic Precursors

A novel route employs PtCl₂ to cyclize ethynyl-chrysene derivatives:

  • Sonogashira coupling : Chrysene triflate esters react with trimethylsilylacetylene (TMSA) under Pd/Cu catalysis, forming ethynyl intermediates.

  • Desilylation and cyclization : Removal of the trimethylsilyl group with K₂CO₃ followed by PtCl₂-catalyzed cyclization in toluene at 110°C yields 9-MeO-BaP (60–76% yield).

Isotopic Labeling Techniques

¹³C-Labeled 9-MeO-BaP Synthesis

For tracer studies, ¹³C-labeled analogs are synthesized via:

  • Sequential cross-coupling : ¹³C-enriched Reformatsky reagents (BrZn¹³CH₂CO₂Et) and ¹³C-TMSA introduce isotopic labels at C-4, C-5, C-5a, and C-6 positions.

  • Yield considerations : Isotopic purity ≥99.9% is achieved, though yields drop by 10–15% compared to unlabeled routes.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Suzuki + CyclizationCross-coupling, TiCl₄ cyclization68Scalable, uses stable intermediatesLow regioselectivity in oxidation
PtCl₂ CyclizationSonogashira, PtCl₂ catalysis76High regiocontrolRequires desilylation step
Isotopic Labeling¹³C-Reformatsky/TMSA incorporation60Enables metabolic tracingCostly reagents, lower yields

Chemical Reactions Analysis

Types of Reactions

9-methoxybenzo[a]pyrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

9-methoxybenzo[a]pyrene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-methoxybenzo[a]pyrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[a]pyrene and Its Derivatives

Benzo[a]pyrene (B[a]P)
  • Carcinogenicity: A well-known carcinogen, metabolized to reactive diol epoxides (e.g., benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide) that bind DNA .
  • Solubility : Low aqueous solubility (0.01 µg/L) due to hydrophobicity .
9-Methoxybenzo[a]pyrene
  • Metabolic Pathway: Demethylation to 9-HO-BP may reduce genotoxicity compared to B[a]P’s diol epoxide metabolites .
7-Methylbenzo[a]pyrene
  • Structure : Methyl (-CH₃) substituent at the 7-position (C₂₁H₁₄).

Dihydroxy and Dihydrodiol Derivatives

9,10-Dihydroxybenzo[a]pyrene (Compound 19 in )
  • Structure : Two hydroxyl groups at the 9,10-positions.
  • Reactivity: Likely forms quinones via oxidation, similar to other dihydroxy-PAHs, which may contribute to oxidative stress .
Benzo[a]pyrene-7,8-dihydrodiol (Compound 13 in )
  • Role in Carcinogenesis: Precursor to the ultimate carcinogen (diol epoxide), highlighting the critical influence of substituent position on toxicity .

Methoxy-Substituted Analogs

Hydroxymethoxybenzo[a]pyrene (Compound 6 in )
  • Structure : Contains both hydroxyl (-OH) and methoxy (-OCH₃) groups.
  • Polarity : Higher solubility than this compound but may exhibit dual metabolic pathways (e.g., further oxidation or conjugation) .
Dimethoxybenzo[a]pyrene (Compound 7 in )
  • Synthesis : Likely involves sequential alkylation or protection/deprotection strategies.
  • Stability : Increased steric hindrance from two methoxy groups may reduce metabolic activation .

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Substituents Synthesis Method Solubility Toxicity Profile
Benzo[a]pyrene C₂₀H₁₂ None Combustion byproduct 0.01 µg/L High (Carcinogen)
This compound C₂₁H₁₄O 9-OCH₃ Wittig reaction + cyclization Not reported Moderate (Demethylates to 9-HO-BP)
7-Methylbenzo[a]pyrene C₂₁H₁₄ 7-CH₃ Alkylation of B[a]P Not reported Likely high (Persistent)
9,10-Dihydroxy-B[a]P C₂₀H₁₂O₂ 9-OH, 10-OH Epoxidation + hydrolysis Moderate Oxidative stress inducer
Benzo[a]pyrene-7,8-dihydrodiol C₂₀H₁₄O₂ 7,8-diol Cytochrome P450 oxidation Low High (Precursor to carcinogen)

Mechanistic and Functional Comparisons

  • Metabolic Activation :

    • B[a]P requires epoxidation and hydrolysis to form diol epoxides for DNA adduction .
    • This compound’s demethylation pathway produces 9-HO-BP, which may undergo conjugation (e.g., glucuronidation) rather than forming reactive intermediates .
  • 9-Methoxy derivatives likely exhibit distinct expression patterns due to altered metabolism .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 9-methoxybenzo[a]pyrene, and how can yield optimization be achieved?

  • Methodology : Two primary methods are documented:

  • Suzuki-Miyaura coupling followed by Wittig reaction and acid-catalyzed cyclization (yield: ~60%) .
  • PtCl₂-catalyzed cyclization of precursor compounds, with isotopic labeling (¹³C₄) for tracer studies .
    • Optimization : Adjust reaction stoichiometry, use inert atmospheres, and monitor reaction progress via TLC or HPLC. PtCl₂ catalysis may require precise temperature control (e.g., 80–100°C) to avoid side products .

Q. Which analytical techniques are recommended for characterizing 9-methoxybenoxy[a]pyrene purity and structure?

  • GC-MS for quantification and isomer differentiation, paired with certified reference materials (e.g., 100 µg/mL in toluene or cyclohexane) .
  • Spectroscopy : Use ¹H/¹³C NMR for structural confirmation (e.g., δ 4.15 ppm for methoxy groups) and UV-Vis for absorbance profiling (λmax ~290–340 nm) .
  • Elemental analysis to validate molecular composition (e.g., C: 84.5%, H: 4.7%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Containment : Class I, Type B biological safety hoods to prevent aerosolization .
  • Decontamination : Use HEPA-filtered vacuums or wet methods for spills; avoid dry sweeping .
  • PPE : OSHA-compliant gloves (nitrile), lab coats, and eye protection. Monitor air quality for PAH exposure limits (e.g., <0.1 µg/m³) .

Advanced Research Questions

Q. How do contradictory data on metabolic activation pathways of this compound arise, and how can they be resolved?

  • Contradictions : Discrepancies in cytochrome P450 (CYP1A1 vs. CYP1B1) involvement and epoxide hydrolase activity across species (e.g., rat vs. human hepatic microsomes) .
  • Resolution : Use isotopic tracers (¹³C₄-labeled compounds) to track metabolite formation and compare in vitro (hepatocyte models) and in vivo (rodent) data .

Q. What computational models are available to predict the environmental persistence and toxicity of this compound?

  • PBPK Models : Physiologically based pharmacokinetic models for interspecies extrapolation, incorporating inhalation exposure parameters and metabolic rate constants (e.g., kₘ for liver metabolism) .
  • Degradation Studies : UV irradiation experiments with iron oxides (e.g., goethite) to simulate soil photodegradation; measure half-life (t₁/₂) under varying pH (4–9) .

Q. How can researchers address inconsistencies in reported genotoxicity data for this compound derivatives?

  • Experimental Design :

  • Standardize cell lines (e.g., HepG2 for human-relevant data) and exposure durations.
  • Use comet assays or γ-H2AX foci quantification to compare DNA adduct formation .
    • Data Analysis : Apply hierarchical cluster analysis to identify confounding variables (e.g., PAH mixture interactions in environmental samples) .

Methodological Guidance

Q. What strategies improve the reproducibility of this compound synthesis in multi-step reactions?

  • Stepwise Monitoring : Use intermediate characterization (e.g., IR spectroscopy for aldehyde peaks at ~1700 cm⁻¹ in dialdehyde adducts) .
  • Catalyst Selection : PtCl₂ vs. Pd(PPh₃)₄ for regioselective cyclization; optimize catalyst loading (2–5 mol%) to reduce side reactions .

Q. How should spectral data (NMR, UV-Vis) be interpreted to distinguish this compound from positional isomers?

  • NMR : Methoxy protons appear as singlets (δ 3.8–4.2 ppm). Aromatic proton splitting patterns (e.g., doublets for bay-region hydrogens) indicate substitution sites .
  • UV-Vis : Compare absorbance maxima with authentic standards; methoxy groups induce bathochromic shifts (~10–15 nm vs. non-substituted benzo[a]pyrene) .

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